2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure The presence of the difluorophenyl and methylcyclohexyl groups adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide. For instance, the reaction between 2,5-difluorobenzaldehyde and 2-methylcyclohexylamine can form the initial enamide structure.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate enamide with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-phenylprop-2-enamide: Lacks the difluorophenyl and methylcyclohexyl groups, resulting in different reactivity and applications.
3-(2,5-Difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide:
Uniqueness
2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide is unique due to the combination of the cyano, difluorophenyl, and methylcyclohexyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-9-14(18)6-7-15(12)19/h6-9,11,16H,2-5H2,1H3,(H,21,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAINFBPFDNKG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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